
3,3-二氟环丁烷羧酸乙酯
描述
Ethyl 3,3-difluorocyclobutanecarboxylate is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 . It appears as a pale yellow to colorless liquid .
Synthesis Analysis
Ethyl 3,3-difluorocyclobutanecarboxylate is a convenient common synthetic intermediate for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone .Molecular Structure Analysis
The InChI code for Ethyl 3,3-difluorocyclobutanecarboxylate is 1S/C7H10F2O2/c1-2-11-6(10)5-3-7(8,9)4-5/h5H,2-4H2,1H3 . The InChI key is YSXYNSJJESDMJF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
Ethyl 3,3-difluorocyclobutanecarboxylate is a liquid at room temperature . It should be stored at 2-8°C, away from moisture .科学研究应用
构件合成
3,3-二氟环丁烷羧酸乙酯是一种多功能合成中间体,可用于创建有机化学中的各种构件。它在 3,3-二氟环丁基取代化合物(包括羧酸、胺、醇、叠氮化物、三氟硼酸酮等)的多克合成中特别有用。该化合物已证明可用作制备 3,3-二氟环丁醇或环丁酮的便捷中间体 (Ryabukhin 等,2018)。
聚合和材料合成
3,3-二氟环丁烷羧酸乙酯已被用于合成各种聚合单体。这包括其在制备乙基、异丙基、β,β,β-三氟乙基和苯基 1-二环丁烷羧酸乙酯单体中的用途,然后对其进行自由基聚合。该过程导致了聚(甲基 1-二环丁烷羧酸乙酯)等材料的开发,该材料以其光学清晰度、高折射率和优异的热稳定性而闻名 (Drujon 等,1993)。
杂环合成
2-重氮-4,4,4-三氟-3-氧代丁酸乙酯(3,3-二氟环丁烷羧酸乙酯的衍生物)是合成多种三氟甲基杂环的重要中间体。它已被用于铑 (II) 或铜 (II) 催化的卡宾 X-H 插入反应中,以生成三氟甲基-恶唑、-噻唑、-咪唑、-1,2,4-三嗪和吡啶 (Honey 等,2012)。
氟代类似物的合成
3,3-二氟环丁烷羧酸乙酯在合成 1-氨基-3,3-二氟环丁烷羧酸等氟代类似物中起着重要作用。该过程涉及将酮基转化为 CF2 基团,展示了该化合物在制造氟代衍生物中的作用 (Mykhailiuk 等,2010)。
新型化合物合成
3,3-二氟环丁烷羧酸乙酯还用于合成独特的化合物,如 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸乙酯。这展示了它在创建高度官能化化合物中的作用,促进了合成有机化学的多样性 (Zhu 等,2003)。
安全和危害
作用机制
Target of Action
It is often used as a synthetic intermediate in the preparation of various 3,3-difluorocyclobutyl-substituted building blocks .
Mode of Action
Ethyl 3,3-difluorocyclobutanecarboxylate interacts with its targets through chemical reactions to form various derivatives. It serves as a common synthetic intermediate in the preparation of these derivatives .
Biochemical Pathways
It is known to be involved in the synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, which may further participate in various biochemical reactions .
Pharmacokinetics
Its physicochemical properties suggest that it has high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of Ethyl 3,3-difluorocyclobutanecarboxylate’s action are largely dependent on the specific derivatives that are synthesized using it as an intermediate . The exact effects can vary widely depending on the nature of these derivatives.
Action Environment
The action, efficacy, and stability of Ethyl 3,3-difluorocyclobutanecarboxylate can be influenced by various environmental factors. For instance, its storage conditions can affect its stability, with optimal storage recommended in a dry environment at 2-8°C .
生化分析
Biochemical Properties
Ethyl 3,3-difluorocyclobutanecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into organic molecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 leads to the formation of fluorinated metabolites, which can have unique biochemical properties and potential therapeutic applications .
Cellular Effects
Ethyl 3,3-difluorocyclobutanecarboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and influencing the transcriptional machinery. Additionally, ethyl 3,3-difluorocyclobutanecarboxylate impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of ethyl 3,3-difluorocyclobutanecarboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites. This inhibition can lead to changes in protein degradation pathways and affect cellular homeostasis. Additionally, ethyl 3,3-difluorocyclobutanecarboxylate can modulate gene expression by interacting with DNA and RNA polymerases, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3,3-difluorocyclobutanecarboxylate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that ethyl 3,3-difluorocyclobutanecarboxylate can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of ethyl 3,3-difluorocyclobutanecarboxylate in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and potential therapeutic applications. At high doses, ethyl 3,3-difluorocyclobutanecarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of fluorinated metabolites in the liver and kidneys .
Metabolic Pathways
Ethyl 3,3-difluorocyclobutanecarboxylate is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes to form fluorinated metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites such as glucose, amino acids, and lipids .
Transport and Distribution
Within cells and tissues, ethyl 3,3-difluorocyclobutanecarboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. For example, it can bind to albumin in the bloodstream, allowing for its distribution to various organs. Additionally, ethyl 3,3-difluorocyclobutanecarboxylate can interact with membrane transporters, influencing its uptake and efflux from cells .
Subcellular Localization
The subcellular localization of ethyl 3,3-difluorocyclobutanecarboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. These localization signals ensure that ethyl 3,3-difluorocyclobutanecarboxylate reaches its target sites within the cell, allowing for precise modulation of cellular processes .
属性
IUPAC Name |
ethyl 3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-2-11-6(10)5-3-7(8,9)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYNSJJESDMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-38-1 | |
| Record name | ethyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3,3-difluorocyclobutanecarboxylate in the synthesis of 3,3-difluorocyclobutyl-substituted building blocks?
A1: The research paper highlights that Ethyl 3,3-difluorocyclobutanecarboxylate serves as a versatile starting material for creating various 3,3-difluorocyclobutyl-substituted building blocks []. These building blocks are important for synthesizing more complex molecules, potentially with pharmaceutical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


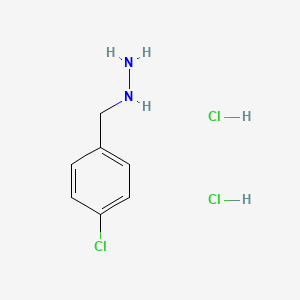
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1486609.png)
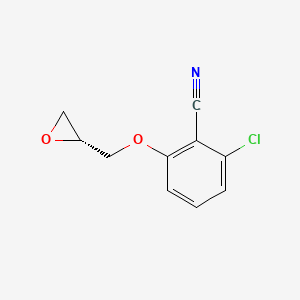
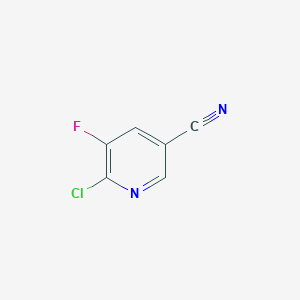
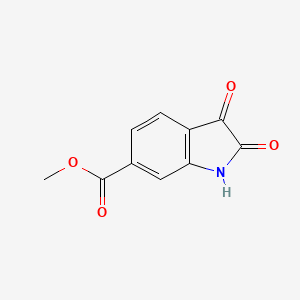
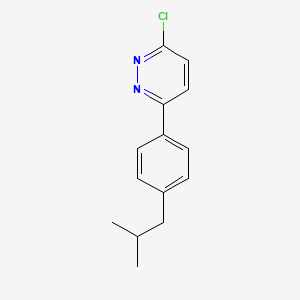
![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)
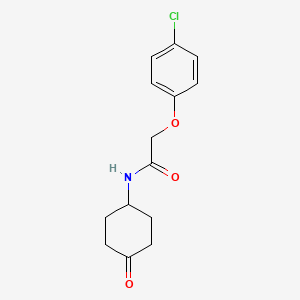
![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)
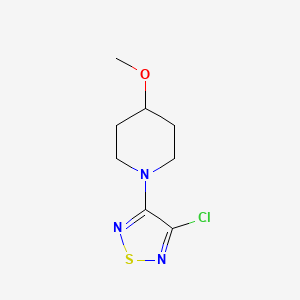
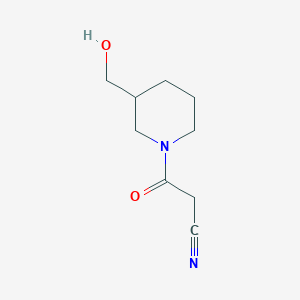
![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)

